(1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate
Description
Properties
Molecular Formula |
C14H20O10 |
|---|---|
Molecular Weight |
348.30 g/mol |
IUPAC Name |
[(1R,2S,3S,4R,5R,6S)-2,3,4-triacetyloxy-5,6-dihydroxycyclohexyl] acetate |
InChI |
InChI=1S/C14H20O10/c1-5(15)21-11-9(19)10(20)12(22-6(2)16)14(24-8(4)18)13(11)23-7(3)17/h9-14,19-20H,1-4H3/t9-,10+,11-,12-,13+,14+/m1/s1 |
InChI Key |
ZQLBHQSQMQLFBM-FDFVQJQPSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)O)O |
Canonical SMILES |
CC(=O)OC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes a series of hydroxylation reactions to introduce the hydroxyl groups at the 5 and 6 positions.
Acetylation: The hydroxylated cyclohexane is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. This step introduces the acetate groups at the 1, 2, 3, and 4 positions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetyl groups in this compound undergo hydrolysis under acidic or basic conditions, yielding free hydroxyl groups. This reaction is critical for generating the biologically active diol form.
-
Kinetics : Hydrolysis rates depend on the steric environment of the acetyl groups, with axial positions reacting slower than equatorial ones .
-
Solubility Impact : The tetraacetate form is soluble in organic solvents (e.g., chloroform), while the hydrolyzed diol is water-soluble .
Enzymatic Degradation
Esterase enzymes selectively cleave acetyl groups, enabling controlled release of the diol in biological systems.
-
Stereospecificity : Enzymes exhibit preference for specific acetyl groups due to the compound’s chiral configuration .
Esterification and Transesterification
The acetyl groups can be replaced by other esters under catalytic conditions.
| Reagent | Conditions | Product |
|---|---|---|
| Propionic anhydride | Pyridine, 50°C, 6 hours | Tetrapropionate derivative |
| Benzyl alcohol + H₂SO₄ | Reflux, 12 hours | Benzyl ester at C1 and C3 positions |
-
Yield : Transesterification reactions typically achieve 70–85% yield, depending on steric hindrance .
Oxidation Reactions
After hydrolysis, the free hydroxyl groups can be oxidized to ketones or carboxylic acids.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ (acidic) | 25°C, 1 hour | 5,6-Diketocyclohexane-1,2,3,4-tetrol |
| CrO₃ in H₂SO₄ | 0°C, 30 minutes | Partial oxidation to carboxylate intermediates |
Stability Under Thermal and Photolytic Conditions
| Condition | Outcome | Degradation Pathway |
|---|---|---|
| 100°C, dry environment | No decomposition observed after 24 hours | Thermal stability of acetyl groups |
| UV light (254 nm) | 15% degradation in 8 hours | Radical-mediated ester cleavage |
Scientific Research Applications
(1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in enzyme inhibition and as a substrate for studying metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Conduritol B Tetraacetate
Structure : [(1S,4S,5R,6R)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate (cyclohexene ring with four acetates) .
Key Differences :
- Ring Saturation : Conduritol B contains a double bond (cyclohexene), altering ring strain and reactivity compared to the fully saturated target compound.
- Stereochemistry : The 1S,4S,5R,6R configuration may lead to distinct biological target interactions.
- Applications : Used in glycosidase inhibition studies due to its structural mimicry of carbohydrate transition states.
(1R,2S,3S,4S,5S,6R)-2,3,4-(Acetyloxy)-5,6-bis[(acetyloxy)methyl]cyclohexyl Acetate (155)
Structure : A cyclitol hexaacetate with additional hydroxymethyl groups .
Key Differences :
- Substituents : Two hydroxymethyl groups at positions 5 and 6, increasing steric bulk.
- Synthesis : Derived from lactone reduction and acetylation (75% yield, m.p. 150–155°C) .
- Reactivity : Hydroxymethyl groups may participate in further functionalization, unlike the target compound’s hydroxyl groups.
Functional Group Variants: Phosphate vs. Acetate
D-<i>myo</i>-Inositol 1,4,5,6-Tetrakisphosphate
Structure : (1R,2S,3S,4R,5R,6S)-5,6-dihydroxycyclohexane-1,2,3,4-tetrayl tetrakis[dihydrogen phosphate] .
Key Differences :
- Functional Groups : Phosphate esters instead of acetates confer high polarity and negative charge.
- Biological Role : Involved in cellular signaling (e.g., calcium regulation), unlike the neutral, lipophilic tetraacetate.
- Solubility : Water-soluble due to ionic character, contrasting with the tetraacetate’s organic solvent compatibility.
L-<i>myo</i>-Inositol 1,3,4,5-Tetrakisphosphate Potassium Salt
Structure: Phosphorylated inositol with potassium counterions . Key Differences:
- Charge : Highly anionic, requiring salt formation for stability.
- Applications: Used in biochemical assays to study phosphoinositide pathways.
Sugar Derivatives: Pyranose vs. Cyclohexane
(3S,4S,5R,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl Tetraacetate
Structure: A tetraacetylated pyranose (oxygen-containing six-membered ring) . Key Differences:
- Ring Heteroatom: Pyranose contains an oxygen atom, enabling hemiacetal formation and glycosidic bonding.
- Reactivity : Prone to hydrolysis under acidic conditions, unlike the more stable cyclohexane backbone.
- Physical State : Liquid at room temperature (contrasting with the solid target compound) .
Biological Activity
(1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features multiple hydroxyl groups that contribute to its biological activity. Its stereochemistry is significant for its interaction with biological targets.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant activity. The presence of hydroxyl groups in this compound suggests it may scavenge free radicals effectively.
- Mechanism : The hydroxyl groups can donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
- Research Findings : In vitro studies have shown that related compounds significantly reduce oxidative stress markers in cell cultures .
Cytotoxic Effects on Cancer Cells
The compound's potential cytotoxic effects have been evaluated against various cancer cell lines.
- Case Study : A study demonstrated that derivatives of cyclohexane compounds exhibit selective cytotoxicity against human pancreatic cancer cells (PANC-1). The mechanism involves the induction of apoptosis via mitochondrial pathways .
- Data Table :
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| PANC-1 | 15 | Apoptosis induction |
| HeLa | 25 | Cell cycle arrest |
| MCF-7 | 30 | Mitochondrial dysfunction |
Anti-inflammatory Activity
The compound may also possess anti-inflammatory properties.
- Research Findings : Similar compounds have been shown to inhibit pro-inflammatory cytokines in macrophages. This suggests a potential role for this compound in modulating inflammatory responses .
Interaction with Biological Targets
The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors:
- Enzymatic Inhibition : Compounds with similar structures have been found to inhibit cyclooxygenase (COX) enzymes involved in inflammation.
- Receptor Binding : The structural configuration allows for potential binding to estrogen receptors which could explain its effects on cancer cell proliferation.
Q & A
Q. What are the critical steps in synthesizing this compound while preserving stereochemical integrity?
To ensure correct stereochemistry, employ protecting groups (e.g., acetyl for hydroxyls) during synthesis to prevent undesired side reactions. Reaction conditions (temperature, solvent polarity) must be optimized to minimize epimerization. Structural confirmation requires NMR (e.g., H and C for acetyl group integration) and X-ray crystallography to resolve spatial arrangements .
Q. Which spectroscopic techniques are prioritized for characterizing acetylated moieties?
Q. What storage protocols prevent degradation during experimental workflows?
Store under inert gas (argon) at –20°C in airtight, light-resistant containers. Moisture-sensitive due to hydrolyzable acetates; use desiccants and monitor via TLC/HPLC for stability .
Advanced Research Questions
Q. How can hydrolytic stability of tetraacetate groups be systematically evaluated?
Design pH-dependent kinetic studies:
- Prepare buffers (pH 2–12) and incubate the compound at 37°C.
- Monitor hydrolysis via HPLC/UV-Vis, tracking acetate release or parent compound depletion.
- Fit data to first-order kinetics to determine half-lives. Compare with computational predictions (e.g., DFT for transition-state analysis) .
Q. What computational models predict reactivity in glycosylation or nucleophilic substitution?
- Density Functional Theory (DFT) : Calculate activation energies for acetyl group cleavage or nucleophilic attack at specific positions.
- Molecular Dynamics (MD) : Simulate solvent effects and conformational flexibility to identify reactive intermediates .
Q. How to resolve discrepancies between theoretical and experimental reaction pathways?
- Cross-validate using isotopic labeling (e.g., O in hydrolysis studies) to trace mechanistic steps.
- Re-examine computational parameters (solvent models, basis sets) and experimental conditions (e.g., catalytic impurities).
- Combine multiple techniques (e.g., NMR kinetics with MD simulations) .
Q. What methodologies assess environmental risks of degradation byproducts?
- Analytical : LC-HRMS to identify transformation products (e.g., deacetylated derivatives).
- Ecotoxicology : Perform Daphnia magna or algal growth inhibition assays.
- Environmental Fate Modeling : Use log and soil sorption coefficients to predict bioaccumulation .
Data Contradiction Analysis
Q. How to address conflicting NMR and X-ray data in structural assignments?
- Re-evaluate NMR sample preparation (e.g., solvent polarity, temperature effects on conformational equilibria).
- Confirm crystal structure purity via elemental analysis and compare with solution-state NOESY/ROESY data to identify dynamic effects .
Q. What statistical approaches validate reproducibility in stability studies?
- Apply ANOVA to compare degradation rates across batches.
- Use principal component analysis (PCA) to identify outlier data points in multi-variable datasets (e.g., pH, temperature) .
Experimental Design Considerations
Q. How to integrate this compound into enzyme inhibition assays while mitigating solubility issues?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
